molecular formula C11H18O3 B1593210 Ethyl 4-cyclopentyl-3-oxobutanoate CAS No. 68104-99-4

Ethyl 4-cyclopentyl-3-oxobutanoate

Cat. No.: B1593210
CAS No.: 68104-99-4
M. Wt: 198.26 g/mol
InChI Key: NSNBPUDFVSNTOM-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopentyl-3-oxobutanoate is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate was achieved using Candida parapsilosis ATCC 7330 . The process involved the asymmetric reduction of ethyl-4-chloro-3-oxobutanoate in an aqueous medium by resting cells of Candida parapsilosis ATCC 7330 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Stereoselective Synthesis and Catalysis

Ethyl 4-cyclopentyl-3-oxobutanoate has been explored in the context of stereoselective synthesis, demonstrating its utility in the formation of complex organic structures. For instance, its derivatives undergo stereoselective intramolecular Wittig reactions, leading to the formation of cyclobutene derivatives, which further undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes. This showcases its role in facilitating transformations crucial for synthesizing structurally complex and functionally rich organic compounds (Yavari & Samzadeh‐Kermani, 1998).

Versatility as an Intermediate

This compound and its related compounds serve as versatile intermediates in organic synthesis, enabling the construction of diverse trifluoromethyl heterocycles. These compounds have been synthesized using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, highlighting the broad utility of this compound derivatives in producing a wide array of functionalized organic molecules, from oxazoles and thiazoles to imidazoles and pyridines (Honey et al., 2012).

Biocatalysis and Asymmetric Synthesis

The molecule has also been a subject of biocatalytic studies, where its derivatives have been reduced in an organic solvent-water diphasic system using microbial aldehyde reductase. This process not only signifies its importance in the field of green chemistry by employing enzymes for chemical transformations but also highlights its role in producing enantiomerically enriched compounds, such as ethyl (R)-4-chloro-3-hydroxybutanoate, thereby contributing to the synthesis of chiral building blocks (Shimizu et al., 1990).

Medicinal Chemistry and Drug Discovery

Furthermore, derivatives of this compound have been involved in medicinal chemistry, specifically in the synthesis of chiral tetronic acid derivatives. Through asymmetric conjugate addition to nitroalkenes followed by intramolecular cyclization, these derivatives demonstrate the compound's contribution to drug discovery efforts, particularly in the generation of molecules with significant biological activity (Yan et al., 2012).

Enzymatic Reduction for Chiral Intermediates

The enzymatic reduction of this compound derivatives to produce optically pure compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, is a significant application in the synthesis of enantiomerically pure intermediates for pharmaceuticals. This showcases the integration of biotechnological methods in chemical synthesis, optimizing reactions for high yield, enantioselectivity, and eco-friendly processes (Kizaki et al., 2001).

Mechanism of Action

Properties

IUPAC Name

ethyl 4-cyclopentyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBPUDFVSNTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634541
Record name Ethyl 4-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68104-99-4
Record name Ethyl 4-cyclopentyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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